
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide, also known as SUCNR1 antagonist, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic properties.
作用机制
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist works by inhibiting the succinate receptor 1 (4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide), which plays a crucial role in various physiological processes, including metabolism, inflammation, and cell proliferation. By blocking this receptor, the compound can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to have several biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and inhibiting tumor growth. It has also been found to regulate the immune system and modulate lipid metabolism.
实验室实验的优点和局限性
One of the main advantages of using 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist in lab experiments is its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor, which allows for targeted modulation of physiological processes. However, one limitation is the lack of clinical data on the compound's safety and efficacy, which requires further investigation.
未来方向
There are several future directions for 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist research, including exploring its potential therapeutic effects in other diseases, investigating its safety and efficacy in clinical trials, and developing more potent and selective compounds. Additionally, the compound's mechanism of action and its interaction with other physiological pathways need further investigation.
In conclusion, the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist is a promising compound that has shown potential therapeutic effects in various diseases. Its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor allows for targeted modulation of physiological processes, making it a valuable tool in scientific research. Further investigation is needed to fully understand its mechanism of action and its safety and efficacy in clinical trials.
合成方法
The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide involves the reaction between 4-chloro-1-naphthalenesulfonamide and 2,2,6,6-tetramethyl-4-piperidone, followed by the addition of ethyl iodide. The resulting product is then purified through column chromatography.
科学研究应用
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity. In obesity, it has been found to reduce adipose tissue inflammation and improve lipid metabolism. In cancer, 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to inhibit tumor growth and metastasis.
属性
分子式 |
C21H30N2O3S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H30N2O3S/c1-6-26-18-11-12-19(17-10-8-7-9-16(17)18)27(24,25)22-15-13-20(2,3)23-21(4,5)14-15/h7-12,15,22-23H,6,13-14H2,1-5H3 |
InChI 键 |
TVVZGYACNXUJFY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
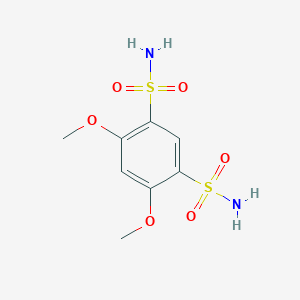
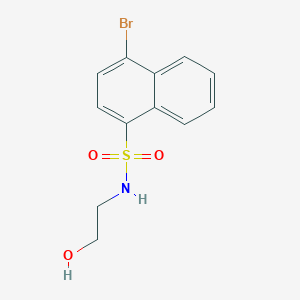
![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
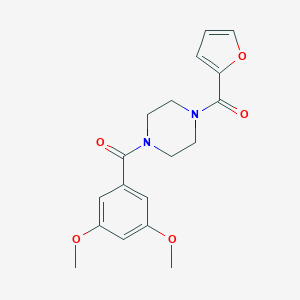
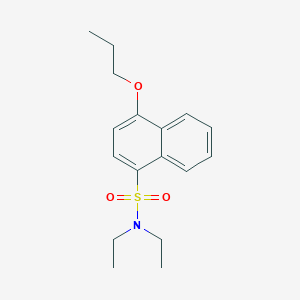
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)
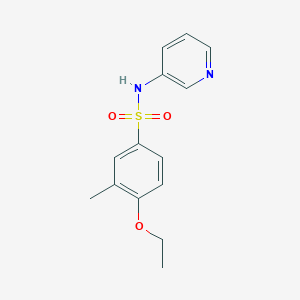

![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
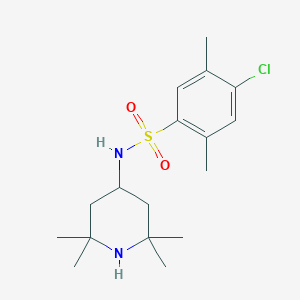
![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)